Methyl Heptafluoroisobutyrate
Description
Contextualization within Fluorine Chemistry and Specialty Chemicals
Fluorine chemistry, a specialized branch of chemical science, focuses on the synthesis, properties, and applications of compounds containing the element fluorine. Within this domain, perfluorinated esters represent a significant class of molecules characterized by the replacement of hydrogen atoms with fluorine atoms in the alkyl chain of an ester. This high degree of fluorination imparts unique and valuable properties, such as exceptional thermal stability, high chemical resistance, low surface tension, and high density. These characteristics position them as crucial components in the realm of specialty chemicals, which are produced for specific, performance-enhancing functions.
Methyl Heptafluoroisobutyrate (MHFIB) is a prominent example of a perfluorinated ester. chemimpex.com It is a fluorinated compound recognized for its versatility and unique properties derived from its fluorinated structure. chemimpex.comnetascientific.com This structure provides notable chemical resistance and thermal stability, making it suitable for use in harsh environments and for applications in advanced materials. netascientific.com As a specialty chemical, it serves as a building block in the production of other high-performance fluorinated materials. netascientific.comchemimpex.com
Significance as a Research Intermediate and Reagent
In contemporary chemical research, this compound holds considerable significance as both a research intermediate and a reagent. chemimpex.com Its utility as an intermediate is highlighted by its role in the synthesis of other complex fluorinated molecules for sectors such as pharmaceuticals and agrochemicals. chemimpex.comnetascientific.com
A primary application is in the production of heptafluoroisobutyronitrile (C₃F₇CN), a gas with excellent insulation properties that is being researched as an environmentally superior alternative to sulfur hexafluoride (SF₆). royalsocietypublishing.orgresearchgate.net The synthesis process involves reacting this compound with ammonia (B1221849) to produce heptafluoroisobutyramide, which is subsequently dehydrated to yield the final nitrile product. royalsocietypublishing.orggoogle.com
Furthermore, MHFIB is employed as a reagent and building block in the manufacture of specialty fluorinated polymers, which are integral to the formulation of high-performance coatings and adhesives requiring superior durability and chemical resistance. netascientific.comchemimpex.com Researchers also utilize it in the development of innovative products like high-performance lubricants and surfactants. chemimpex.comnetascientific.com Its ability to function as an effective solvent, particularly in reactions involving other fluorinated compounds, can enhance reaction yields and efficiency. netascientific.comchemimpex.com
Properties of this compound
The following table summarizes key physicochemical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₃F₇O₂ | netascientific.comnih.govechemi.com |
| Molecular Weight | 228.07 g/mol | netascientific.comnih.govspectrumchemical.com |
| Appearance | Colorless to almost colorless clear liquid | netascientific.com |
| Boiling Point | 57-58 °C | echemi.comsigmaaldrich.cn |
| Density | 1.49 g/cm³ | netascientific.comechemi.com |
| CAS Number | 680-05-7 | nih.govsigmaaldrich.cnchemicalbook.com |
| IUPAC Name | methyl 2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanoate | sigmaaldrich.cn |
Detailed Research Findings
In the field of polymer science, this compound serves as a monomer or building block for creating fluorinated polymers. netascientific.comchemimpex.com These polymers are sought after for coatings and adhesives where high chemical resistance and thermal stability are paramount. netascientific.comchemimpex.com The inclusion of the heptafluoroisobutyrate moiety into polymer chains imparts these desirable characteristics.
Further research has explored its utility in formulations for high-performance lubricants and surfactants, where its chemical stability and fluorinated nature can lead to enhanced performance and durability. chemimpex.comnetascientific.com It also functions as a specialized solvent in organic synthesis, particularly for reactions involving other fluorinated substances, where it can improve reaction efficiency and yield. netascientific.comchemimpex.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F7O2/c1-14-2(13)3(6,4(7,8)9)5(10,11)12/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGMUKBZUGMXXEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(F)(F)F)(C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379576 | |
| Record name | Methyl tetrafluoro-2-(trifluoromethyl)propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
680-05-7 | |
| Record name | Methyl 2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=680-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl tetrafluoro-2-(trifluoromethyl)propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl perfluoroisobutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Advanced Synthetic Methodologies and Pathways
Established Reaction Routes to Methyl Heptafluoroisobutyrate
The primary synthesis of this compound involves the reaction of a methylating agent with hexafluoropropene (B89477), facilitated by a fluoride (B91410) ion source in an aprotic solvent.
One-Pot Synthesis from Chloroformate and Hexafluoropropene
The established one-pot synthesis method involves the reaction of hexafluoropropene with a methylating agent like methyl chloroformate. However, due to the highly toxic and strictly controlled nature of methyl chloroformate, a safer and more common alternative, dimethyl carbonate, is often employed. scispace.com This reaction is typically conducted under an inert atmosphere, such as nitrogen, to prevent unwanted side reactions.
Role of Fluoride Salts and Aprotic Solvents in Primary Synthesis
The choice of fluoride salt and solvent is critical to the success of the synthesis. Alkali metal fluorides, such as potassium fluoride (KF) or cesium fluoride (CsF), are commonly used as the fluoride ion source. The fluoride ion acts as a nucleophilic catalyst, initiating the reaction by attacking the hexafluoropropene.
Aprotic solvents are essential for this reaction as they can dissolve the reactants and facilitate the nucleophilic attack without interfering with the reaction mechanism. Suitable aprotic solvents include:
Acetonitrile
Dimethylformamide (DMF)
Diglyme
The combination of a highly reactive fluoride source and a polar aprotic solvent system is crucial for achieving high yields and reaction efficiency. In some cases, a phase-transfer catalyst like 18-crown-6 (B118740) may be used to enhance the solubility and reactivity of the fluoride salt in the organic solvent. royalsocietypublishing.orgresearchgate.net
Table 1: Key Components in the Synthesis of this compound
| Component | Examples | Function |
|---|---|---|
| Perfluoroalkene | Hexafluoropropene (HFP) | The fluorinated building block. |
| Methylating Agent | Methyl Chloroformate, Dimethyl Carbonate | Provides the methyl ester group. |
| Fluoride Source | Potassium Fluoride (KF), Cesium Fluoride (CsF) | Acts as a nucleophilic catalyst. |
| Aprotic Solvent | Acetonitrile, Dimethylformamide (DMF) | Solubilizes reactants and facilitates the reaction. |
| Catalyst (Optional) | 18-crown-6 | Enhances reactivity of the fluoride salt. |
Conversion Pathways and Derivatives
This compound serves as a valuable intermediate for the synthesis of other important fluorinated compounds, primarily through the conversion of its ester functional group.
Aminolysis to Heptafluoroisobutyramide Intermediates
The ester group of this compound can be converted into an amide through aminolysis. This reaction involves treating the ester with ammonia (B1221849) (NH₃), typically in a solvent such as methanol (B129727). The nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester and displacing the methoxy (B1213986) group to form Heptafluoroisobutyramide.
This conversion is a standard and efficient method for producing the corresponding primary amide, which is a critical precursor for other derivatives. A related synthesis to produce Heptafluoroisobutyramide from bis-(perfluoroisopropyl) ketone with ammonia in methanol at 0°C has demonstrated an 80% yield, highlighting the effectiveness of forming this amide intermediate. researchgate.net
Dehydration Reactions to Heptafluoroisobutyronitrile
Heptafluoroisobutyramide can be further converted into Heptafluoroisobutyronitrile through a dehydration reaction. This process removes the oxygen atom from the amide and two hydrogen atoms from the amine group to form a nitrile triple bond (C≡N).
This transformation is accomplished using strong dehydrating agents. royalsocietypublishing.org A particularly effective system for this conversion is a mixture of trifluoroacetic anhydride (B1165640) (TFAA) and pyridine (B92270) (Py) in a solvent like DMF at reduced temperatures (e.g., 0°C). royalsocietypublishing.org Heptafluoroisobutyronitrile is a compound of interest for applications such as an insulating gas. royalsocietypublishing.orgresearchgate.netnih.gov
Table 2: Conversion Pathways of this compound Derivatives
| Starting Material | Reagents | Product | Reaction Type |
|---|---|---|---|
| This compound | Ammonia (NH₃), Methanol | Heptafluoroisobutyramide | Aminolysis |
| Heptafluoroisobutyramide | Trifluoroacetic Anhydride (TFAA), Pyridine | Heptafluoroisobutyronitrile | Dehydration |
Optimization of Reaction Conditions and Process Efficiency
Optimizing the synthesis and conversion reactions of this compound is essential for industrial-scale production, focusing on maximizing yield, minimizing reaction time, and ensuring cost-effectiveness. Key parameters that are typically investigated and adjusted include temperature, molar ratios of reactants, and catalyst selection. royalsocietypublishing.orgaidic.it
For the primary synthesis, the efficiency can be significantly influenced by:
Temperature: Controlling the reaction temperature is crucial to balance the reaction rate with the prevention of side product formation.
Molar Ratios: Adjusting the molar ratio of hexafluoropropene to the methylating agent and fluoride salt can drive the reaction to completion and maximize the yield. aidic.it For instance, using an optimal molar ratio of reactants is a key factor in achieving high product yields. aidic.it
Catalyst Choice and Dosage: The nature of the fluoride salt (e.g., spray-dried KF versus other forms) and the amount of any phase-transfer catalyst can have a substantial impact on the reaction outcome. royalsocietypublishing.org
In subsequent conversion reactions, such as the dehydration of the amide, the molar ratio of the dehydrating agent to the amide is a critical variable that is carefully controlled to ensure complete conversion while avoiding degradation of the product. royalsocietypublishing.org Continuous production methods, such as those using microchannel reactors, offer a pathway to improved safety, efficiency, and energy savings compared to traditional batch processes by allowing for precise control over parameters like reaction time and temperature. aidic.it
Influence of Catalysts and Co-catalysts on Yield and Selectivity
The choice of catalyst is critical in the synthesis of fluorinated esters. In the one-pot synthesis of this compound from perfluoropropylene and dimethyl carbonate, an alkali metal fluoride serves as a key catalytic component. scispace.com These catalysts, such as potassium fluoride or cesium fluoride, are essential for facilitating the nucleophilic addition of the fluoride ion to the perfluoroalkene. The catalyst's role is to generate a reactive carbanion intermediate from perfluoropropylene, which then reacts with dimethyl carbonate. The efficiency of the catalyst directly impacts the reaction's yield and selectivity, with highly active fluoride sources promoting the desired reaction pathway while minimizing potential side reactions.
| Component | Type | Function in Synthesis |
|---|---|---|
| Primary Catalyst | Alkali Metal Fluoride (e.g., KF, CsF) | Acts as a fluoride ion source to initiate the reaction with perfluoropropylene. |
| Reactant/Reagent | Perfluoropropylene | The fluorinated building block that forms the backbone of the final product. |
| Reactant/Reagent | Dimethyl Carbonate | Serves as the source of the methyl ester group. |
| Atmosphere | Inert Gas (e.g., Nitrogen) | Prevents side reactions with atmospheric components like moisture and oxygen. |
Effects of Temperature, Solvent Systems, and Stoichiometry
Reaction parameters such as temperature, solvent, and stoichiometry are crucial for optimizing the synthesis of this compound. While specific optimal temperatures for the one-pot synthesis are proprietary, typical fluorination reactions of this nature require controlled heating to balance the reaction rate against the potential for byproduct formation. The solvent system must be aprotic to prevent interference with the highly reactive intermediates. In other reactions involving this compound as a starting material, methanol has been used as a solvent, indicating its compatibility with the compound. mdpi.com The stoichiometry of the reactants—perfluoropropylene, dimethyl carbonate, and the alkali metal fluoride—must be carefully balanced to maximize the conversion of the limiting reagent and achieve high yields. scispace.com
| Parameter | Effect on Reaction | General Optimization Strategy |
|---|---|---|
| Temperature | Affects reaction rate and selectivity. Higher temperatures can increase rate but may lead to decomposition or side products. | Optimize to find a balance between a reasonable reaction time and high selectivity towards the desired product. |
| Solvent System | Influences catalyst solubility and the stability of reactive intermediates. Aprotic solvents are generally required. | Select a solvent that dissolves reactants and catalyst without participating in or hindering the reaction. |
| Stoichiometry | The molar ratio of reactants determines the theoretical yield and can influence reaction equilibrium and completion. | Adjust the ratio of reactants to maximize the conversion of the most expensive or limiting reagent. |
Green Chemistry Principles in Synthetic Route Development
The application of green chemistry principles to the synthesis of this compound is evident in the shift towards using less hazardous materials and more efficient processes. The goal is to develop synthetic routes that are not only effective but also economically viable and environmentally benign.
Evaluation of Material Costs and Process Feasibility
Economic viability is a significant factor in chemical synthesis. This compound has been noted as a starting material of "considerable expense," which can dramatically increase the production cost of its derivatives. royalsocietypublishing.orgresearchgate.net Therefore, developing cost-effective synthetic routes is a priority. The one-pot synthesis method presents a feasible and economical alternative by using inexpensive and readily available raw materials like dimethyl carbonate. scispace.com This contrasts with routes that may rely on more expensive or difficult-to-handle precursors. The simplification of the process to a single step also enhances its feasibility for larger-scale production by reducing operational complexity and equipment needs. scispace.com
Minimization of Hazardous Reagents and Byproducts
A key aspect of green chemistry is the reduction of hazardous substances. A significant advantage of the modern one-pot synthesis of this compound is its use of dimethyl carbonate (DMC). scispace.com DMC is a non-toxic, biodegradable reagent that serves as a green alternative to hazardous methylating agents such as methyl halides and dimethyl sulfate. scispace.comnih.gov This method specifically replaces the "strictly-controlled highly-toxic product methyl chloroformate," which was used in older synthetic pathways. scispace.com Furthermore, using DMC with a catalytic amount of base avoids the formation of significant amounts of inorganic salt byproducts, leading to a cleaner reaction with less waste. nih.gov This approach aligns with the principles of atom economy and waste minimization.
| Principle | Traditional Method (Inferred) | Greener "One-Pot" Method |
|---|---|---|
| Starting Materials | Utilizes highly toxic and controlled reagents like methyl chloroformate. scispace.com | Employs cheap, readily available, and non-toxic dimethyl carbonate. scispace.comnih.gov |
| Process Steps | Often involves multiple steps with intermediate isolation, increasing waste and operational complexity. scispace.com | A simplified one-pot synthesis reduces process steps, saving energy and reducing waste. scispace.com |
| Byproducts | Generates significant inorganic salt waste. | Avoids the formation of large quantities of inorganic salts as byproducts. nih.gov |
Chemical Reactivity and Mechanistic Investigations
Radical-Mediated Transformations
The reactivity of methyl heptafluoroisobutyrate in radical reactions is significantly influenced by the electronic properties of the perfluoroalkyl group.
The abstraction of a hydrogen atom from the methoxy (B1213986) group of this compound by a trifluoromethyl radical (•CF₃) is a key initiation step in certain radical-mediated processes. The reaction can be represented as: (CF₃)₂CFC(O)OCH₃ + •CF₃ → (CF₃)₂CFC(O)OCH₂• + CF₃H
While specific kinetic data for the hydrogen abstraction from this compound by trifluoromethyl radicals is not extensively documented in publicly available literature, the kinetics can be inferred from studies on similar substrates. The rate of hydrogen abstraction is primarily governed by the bond dissociation energy (BDE) of the C-H bond being broken and the stability of the resulting radical.
Kinetic studies on the addition of trifluoromethyl radicals to various alkenes have shown that these radicals are highly reactive, with rate constants often in the range of 10⁶ to 10⁷ M⁻¹ s⁻¹. researchgate.netresearchgate.net Hydrogen abstraction reactions, while mechanistically different, are also known to be facile for highly reactive radicals like •CF₃. The electron-withdrawing heptafluoroisobutyryl group is expected to have a modest effect on the BDE of the adjacent methoxy C-H bonds compared to non-fluorinated analogues. However, the high reactivity of the •CF₃ radical suggests that this abstraction would proceed at a significant rate, initiating subsequent radical chain reactions.
The heptafluoroisopropyl (B10858302) group exerts profound steric and electronic effects on the reactivity of the ester.
Nucleophilic Acyl Substitution Reactions
Nucleophilic acyl substitution is a characteristic reaction of esters, proceeding through a tetrahedral intermediate. For this compound, these reactions are significantly accelerated due to the electronic effects of the perfluoroalkyl group.
The hydrolysis of this compound involves the substitution of the methoxy group (-OCH₃) by a hydroxyl group (-OH) from water.
Hydrolysis: (CF₃)₂CFC(O)OCH₃ + H₂O ⇌ (CF₃)₂CFC(O)OH + CH₃OH
Studies on analogous fluorinated esters have demonstrated a dramatic increase in hydrolysis rates with increasing fluorine substitution. scispace.comnih.gov The strong electron-withdrawing effect of the perfluoroalkyl group makes the carbonyl carbon highly electrophilic and susceptible to attack by water. Research on the hydrolysis of n-alkyl esters of perfluorinated acids, including ethyl heptafluorobutyrate, showed that these reactions follow pseudo-first-order kinetics. acs.org The rate of hydrolysis for fluorinated esters is orders of magnitude higher than their non-fluorinated counterparts. For example, the introduction of a single fluorine atom to an ethyl ester can decrease its hydrolytic half-life by a factor of eight, while a trifluoroethyl ester hydrolyzes approximately two orders of magnitude faster than the non-fluorinated version. nih.gov
| Ester | Number of Fluorine Atoms | Half-life (t₁/₂) |
|---|---|---|
| N-Acetylproline ethyl ester | 0 | ~1200 min |
| N-Acetylproline 2-fluoroethyl ester | 1 | 152 ± 10 min |
| N-Acetylproline 2,2-difluoroethyl ester | 2 | 42 ± 5 min |
| N-Acetylproline 2,2,2-trifluoroethyl ester | 3 | 6.4 ± 1.7 min |
Transesterification: This process involves the exchange of the alkoxy group of the ester with that of an alcohol. (CF₃)₂CFC(O)OCH₃ + R'OH ⇌ (CF₃)₂CFC(O)OR' + CH₃OH
Similar to hydrolysis, transesterification is expected to be facile due to the high electrophilicity of the carbonyl carbon. The reaction is typically catalyzed by either an acid or a base. The mechanism follows the standard nucleophilic acyl substitution pathway, and the equilibrium can be driven towards the product by using an excess of the reactant alcohol (R'OH). sci-hub.se
Aminolysis is the reaction of the ester with an amine to form an amide, a transformation of significant synthetic importance. rsc.org
(CF₃)₂CFC(O)OCH₃ + R'R''NH → (CF₃)₂CFC(O)NR'R'' + CH₃OH
The reaction proceeds via a nucleophilic addition-elimination mechanism. nih.gov The amine attacks the highly electrophilic carbonyl carbon to form a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide (B1231860) leaving group to yield the amide. Computational studies on the aminolysis of simple esters suggest that the reaction can proceed through either a concerted or a stepwise mechanism, with the stepwise pathway often being favored, especially when catalyzed by a second molecule of the amine which acts as a base. nih.gov
The enhanced reactivity of fluorinated esters makes them excellent substrates for forming amides, even with weakly nucleophilic amines like fluorinated anilines. rsc.org The high yields obtained in such reactions underscore the potent activating effect of the perfluoroalkyl group.
Thermal Stability and Degradation Mechanisms
Perfluoroalkyl substances are known for their high thermal stability. However, under pyrolytic conditions, they undergo specific degradation pathways. For this compound, thermal decomposition is expected to initiate via cleavage of the weakest bonds in the molecule.
Computational studies on the pyrolysis of perfluorocarboxylic acids (PFCAs) and related compounds suggest that thermal degradation often proceeds via the destruction of the functional headgroup, leading to the formation of highly stable acyl fluorides. researchgate.netdigitellinc.com A plausible degradation pathway for this compound involves the intramolecular elimination or rearrangement to form an acyl fluoride (B91410).
Identification of Gaseous Byproducts (e.g., Hydrogen Fluoride)
Upon thermal decomposition, this compound is expected to produce a mixture of gaseous byproducts. Safety data for this compound and similar compounds indicate that hazardous decomposition products include carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen fluoride (HF). youtube.com The formation of hydrogen fluoride is a common feature in the high-temperature degradation of fluoropolymers and other fluorinated organic compounds, often through reactions with hydrogen sources or moisture in the atmosphere. turi.org
The fragmentation of the initial radicals would lead to the formation of various perfluoroalkanes and perfluoroalkenes. For example, the decomposition could yield fluoroform (CHF₃), tetrafluoroethylene (B6358150) (C₂F₄), and hexafluoropropene (B89477) (C₃F₆). The methyl group can be a source of hydrogen for the formation of HF and can also lead to the formation of methane (B114726) (CH₄) and other hydrocarbons. In the presence of oxygen, oxidation of the carbon backbone and the methyl group will readily produce CO and CO₂.
Table 2: Potential Gaseous Byproducts from the Thermal Decomposition of this compound
| Byproduct | Chemical Formula | Likely Formation Pathway |
| Hydrogen Fluoride | HF | Reaction of fluorine radicals with hydrogen sources |
| Carbon Monoxide | CO | Incomplete oxidation of the carbon backbone and methyl group |
| Carbon Dioxide | CO₂ | Complete oxidation of the carbon backbone and methyl group |
| Fluoroform | CHF₃ | Radical recombination and hydrogen abstraction |
| Tetrafluoroethylene | C₂F₄ | Fragmentation of larger fluorinated radicals |
| Hexafluoropropene | C₃F₆ | Fragmentation of the heptafluoroisopropyl radical |
Incompatibility and Reactive Interactions with Chemical Species
The reactivity of this compound is largely influenced by the strong electron-withdrawing effect of the heptafluoroisobutyryl group. This effect makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.
Strong Oxidizing Agents: this compound is generally resistant to oxidation due to the presence of highly electronegative fluorine atoms, which shield the carbon backbone from electrophilic attack. The C-F and C-C bonds in the perfluorinated group are very strong and not easily oxidized. However, strong oxidizing agents, particularly at elevated temperatures, could potentially lead to the degradation of the molecule. For instance, powerful oxidizing agents like potassium permanganate (B83412) (KMnO₄) under harsh conditions might lead to the cleavage of the ester and oxidation of the methyl group, although the perfluorinated part of the molecule would likely remain largely intact. Specific experimental data on such reactions are scarce.
Strong Reducing Agents: The carbonyl group of the ester is susceptible to reduction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing esters to primary alcohols. youtube.commasterorganicchemistry.comadichemistry.comleah4sci.com In the case of this compound, the reaction would yield 2,2,2-trifluoro-1-(trifluoromethyl)ethanol and methanol (B129727).
(CF₃)₂CFC(O)OCH₃ + [H] → (CF₃)₂CHCH₂OH + CH₃OH
Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally less effective at reducing esters, but the reaction can sometimes be facilitated under specific conditions, such as with the use of additives or at higher temperatures.
Table 3: Predicted Reactivity of this compound with Oxidizing and Reducing Agents
| Reagent Type | Example | Predicted Reactivity | Potential Products |
| Strong Oxidizing Agent | Potassium Permanganate (KMnO₄) | Generally low, may require harsh conditions | Degradation products (CO₂, HF), oxidized methyl group derivatives |
| Strong Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | High | 2,2,2-trifluoro-1-(trifluoromethyl)ethanol, Methanol |
| Mild Reducing Agent | Sodium Borohydride (NaBH₄) | Very low to none under standard conditions | No significant reaction |
Interactions with Strong Acids and Bases
Strong Acids: In the presence of strong acids, such as sulfuric acid (H₂SO₄), and water, esters can undergo hydrolysis to yield the corresponding carboxylic acid and alcohol. This reaction is the reverse of Fischer esterification and is an equilibrium process. For this compound, this would result in heptafluoroisobutyric acid and methanol.
(CF₃)₂CFC(O)OCH₃ + H₂O ⇌ (CF₃)₂CHCOOH + CH₃OH
The equilibrium can be shifted towards the products by using a large excess of water.
Strong Bases: this compound is highly susceptible to hydrolysis under basic conditions, a reaction known as saponification. The strong electron-withdrawing nature of the heptafluoroisobutyryl group makes the carbonyl carbon very electrophilic and prone to attack by nucleophiles like the hydroxide (B78521) ion (OH⁻). The reaction with a strong base, such as sodium hydroxide (NaOH), is typically rapid and irreversible, leading to the formation of the sodium salt of heptafluoroisobutyric acid and methanol.
(CF₃)₂CFC(O)OCH₃ + NaOH → (CF₃)₂CHCOONa + CH₃OH
This high reactivity is a characteristic feature of perfluorinated esters.
Table 4: Interactions of this compound with Strong Acids and Bases
| Reagent Type | Example | Reaction Type | Products |
| Strong Acid | Sulfuric Acid (H₂SO₄) with water | Acid-catalyzed hydrolysis (reversible) | Heptafluoroisobutyric acid, Methanol |
| Strong Base | Sodium Hydroxide (NaOH) | Saponification (irreversible) | Sodium heptafluoroisobutyrate, Methanol |
Applications in Advanced Chemical Synthesis and Materials Science
Precursor Chemistry for Specialty Chemicals and Fine Chemicals
Methyl hettafluoroisobutyrate serves as a valuable precursor in the synthesis of various specialty and fine chemicals, where the introduction of the heptafluoroisobutyryl group is desired. The high fluorine content of this moiety can significantly alter the chemical and physical properties of the target molecules.
Synthesis of Fluorinated Nitriles as Insulating Gases
While direct synthesis pathways from Methyl Heptafluoroisobutyrate to fluorinated nitriles are not extensively detailed in publicly available research, the conversion of fluorinated esters to nitriles is a known chemical transformation. Generally, this process involves the amidation of the ester to the corresponding amide, followed by dehydration to yield the nitrile. In the context of insulating gases, fluorinated nitriles are of interest due to their high dielectric strength and lower global warming potential compared to sulfur hexafluoride (SF₆). The branched structure of the heptafluoroisobutyryl group could potentially influence the physical and insulating properties of the resulting nitrile.
Derivatization for High-Carbon Branched Alcohol Production
The production of high-carbon branched alcohols from methyl esters is a standard industrial process, typically achieved through hydrogenation. In this reaction, the ester group is reduced to a primary alcohol. Applying this to this compound would yield 2,2,3,3-tetrafluoro-2-(trifluoromethyl)propan-1-ol. This highly fluorinated branched alcohol would be expected to exhibit unique properties, such as low surface energy and high thermal and chemical stability, making it a candidate for applications in specialty surfactants, lubricants, and as a monomer for polyesters and polyurethanes.
Table 1: Hypothetical Derivatization of this compound
| Starting Material | Reagents/Conditions | Product | Potential Applications |
|---|---|---|---|
| This compound | 1. NH₃2. Dehydrating agent | Heptafluoroisobutyronitrile | Insulating gases, dielectrics |
Role in Fluorinated Polymer and Material Development
The incorporation of fluorinated moieties into polymers is a well-established strategy for enhancing their properties. The unique branched structure of the heptafluoroisobutyrate group can offer specific advantages in polymer design.
Integration as a Monomeric Unit for Polymerization
This compound itself is not a monomer for direct polymerization in the way that unsaturated compounds are. However, it can be chemically modified to produce polymerizable monomers. For instance, the ester could be reduced to the corresponding alcohol, which could then be esterified with acrylic acid or methacrylic acid to form a fluorinated acrylate (B77674) or methacrylate (B99206) monomer. These monomers could then be polymerized or copolymerized to create polymers with pendant heptafluoroisobutyrate groups.
Influence on Polymer Properties (e.g., Chemical and Thermal Resistance)
The inclusion of the heptafluoroisobutyrate side chains in a polymer is expected to significantly impact its properties. The high electronegativity and steric bulk of the fluorine atoms can create a protective shield around the polymer backbone, leading to:
Enhanced Chemical Resistance: The fluorinated groups would repel both hydrophobic and hydrophilic substances, making the polymer resistant to a wide range of chemicals, solvents, and oils.
Low Surface Energy: The presence of the fluorinated groups at the surface of the material would result in low surface energy, leading to properties such as hydrophobicity, oleophobicity, and anti-stick characteristics.
Modified Refractive Index: Highly fluorinated materials often have a lower refractive index compared to their non-fluorinated counterparts, which can be useful in optical applications.
Table 2: Expected Influence of Heptafluoroisobutyrate Moiety on Polymer Properties
| Property | Expected Influence | Rationale |
|---|---|---|
| Chemical Resistance | Increased | Shielding effect of fluorine atoms |
| Thermal Stability | Increased | High strength of C-F bonds |
| Surface Energy | Decreased | Low polarizability of C-F bonds |
Function as a Solvent and Reaction Medium
Fluorinated solvents have gained attention in chemistry for their unique properties, including their ability to form distinct phases with common organic solvents and water, a concept utilized in "fluorous" chemistry. While specific studies on this compound as a solvent are limited, its physical properties suggest potential in this area. With a boiling point of approximately 95-96 °C and a density of around 1.5 g/mL, it is a relatively non-volatile and dense liquid. Its highly fluorinated nature would make it a good solvent for other fluorinated compounds and potentially a useful medium for reactions involving fluorinated reagents or catalysts, facilitating product separation and catalyst recycling.
Utility in Organic Synthesis for Fluorinated Compound Preparation
This compound serves as a versatile and valuable building block in organic synthesis for the creation of more complex fluorinated molecules. Its high degree of fluorination makes the ester's carbonyl group highly electrophilic, facilitating reactions with various nucleophiles. This reactivity allows for the incorporation of the heptafluoroisobutyryl moiety into a wide range of organic scaffolds.
One notable application is in amidation reactions. Due to the strong electron-withdrawing effect of the fluorine atoms, the perfluorinated acyl ester functionality exhibits high reactivity towards amines. mdpi.com This enables the efficient synthesis of fluorinated amides, which are important structural motifs in various functional molecules. For instance, the reaction of methyl heptafluorobutyrate with propargylamine (B41283) in methanol (B129727) proceeds smoothly to afford the corresponding N-propargyl amide in high yield. mdpi.com This specific reaction highlights the utility of the compound in creating fluorinated building blocks that can be used in further synthetic transformations, such as "click" chemistry. mdpi.com
The preparation of this compound itself has been optimized to use less hazardous and more accessible starting materials, such as dimethyl carbonate and hexafluoropropylene, which simplifies its availability for broader synthetic applications. scispace.comgoogle.com Its role as a building block extends to the production of fluorinated polymers, which are valued for their high chemical resistance and thermal stability. chemimpex.com
Below is a table detailing a representative synthetic application of this compound.
| Reaction | Reactants | Solvent | Conditions | Product | Yield | Reference |
| Aminolysis | 1. Methyl Heptafluorobutyrate 2. Propargylamine | Methanol | Stirred overnight | N-propargyl heptafluorobutyramide | 92% | mdpi.com |
Potential in Fluorous Biphase Systems for Catalysis and Separation
This compound is instrumental in the field of fluorous chemistry, particularly in the development of fluorous biphase systems (FBS) for efficient catalysis and product separation. tcichemicals.com Fluorous chemistry utilizes the unique physical properties of highly fluorinated compounds, which are often immiscible with common organic and aqueous solvents, to create distinct liquid phases. tcichemicals.comresearchgate.net
The table below outlines the fundamental principles of a Fluorous Biphase System.
| Component/Stage | Description | Purpose |
| Organic Phase | A conventional organic solvent (e.g., Toluene, Octane). | Dissolves the reactants and the final non-fluorous products. |
| Fluorous Phase | A highly fluorinated solvent (e.g., Perfluorohexane, Perfluoromethylcyclohexane). | Dissolves the fluorous-tagged catalyst or reagent. societechimiquedefrance.fr |
| Fluorous Tag | A perfluoroalkyl group (e.g., derived from this compound) attached to a catalyst. | Renders the catalyst highly soluble in the fluorous phase ("fluorophilic"). |
| Reaction Stage | The two phases are made homogeneous, often by heating. tcichemicals.com | To allow the catalyst and reactants to mix and react efficiently. |
| Separation Stage | The system is cooled, causing the fluorous and organic phases to separate. societechimiquedefrance.fr | To isolate the product in the organic phase from the catalyst in the fluorous phase. |
| Catalyst Recycling | The fluorous phase containing the catalyst is decanted and can be reused. | To improve atom economy and reduce costs. sioc-journal.cn |
Contributions to Pharmaceutical and Agrochemical Research
Precursor for Fluorinated Drug Candidates
In medicinal and agrochemical chemistry, the strategic incorporation of fluorine atoms into bioactive molecules is a widely used strategy to enhance their pharmacological properties. This compound serves as a key precursor in the synthesis of such fluorinated compounds, providing a synthetically accessible source of a polyfluorinated motif. chemimpex.com
The introduction of fluorine can significantly alter a molecule's characteristics, including its metabolic stability, bioavailability, lipophilicity, and binding affinity to target proteins. chemimpex.comnih.gov For example, replacing hydrogen atoms with fluorine can block sites of metabolic oxidation, thereby increasing the drug's half-life in the body. The trifluoromethyl group (–CF3), a component of the heptafluoroisobutyryl structure, is a common bioisostere for other chemical groups and is present in numerous approved pharmaceuticals. nih.govccspublishing.org.cn
This compound is utilized in research and development to synthesize novel drug candidates containing the heptafluoroisobutyryl group or derivatives thereof. chemimpex.com By reacting it with other complex molecules, chemists can create new chemical entities with potentially improved therapeutic efficacy compared to their non-fluorinated counterparts. chemimpex.com The synthesis of fluorinated nucleoside analogues, for instance, is a critical area of antiviral drug discovery where such building blocks are essential. mdpi.com
The following table summarizes the key effects of incorporating fluorine into drug candidates.
| Property | Impact of Fluorination | Pharmacological Advantage |
| Metabolic Stability | Blocks sites susceptible to enzymatic oxidation (e.g., by Cytochrome P450 enzymes). | Increased drug half-life and duration of action. |
| Binding Affinity | Can enhance interactions with target proteins through unique electrostatic interactions. | Improved potency and selectivity of the drug. |
| Lipophilicity | Increases lipophilicity, which can affect cell membrane permeability. | Enhanced absorption and distribution in the body. chemimpex.com |
| pKa | The strong electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups. | Modulates the ionization state of the drug, affecting solubility and target interaction. |
| Conformation | Can influence the preferred three-dimensional shape of a molecule. | Can lock the molecule into a more bioactive conformation for receptor binding. |
Advanced Analytical Characterization and Derivatization Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS) Derivatization
Derivatization with reagents like Heptafluorobutyric Anhydride (B1165640) (HFBAA) is a cornerstone of GC-MS analysis for highly polar, multi-functional compounds such as carbohydrates and amino acids. chromastore.com.br This acylation process converts active hydrogens in hydroxyl, amino, and thiol groups into more volatile and stable heptafluorobutyrate esters and amides. researchgate.netgcms.cz The introduction of the highly electronegative fluorine atoms significantly enhances the response of electron capture detectors (ECD) and directs fragmentation patterns in mass spectrometry, aiding in structural elucidation. chromastore.com.brresearchgate.net
The analysis of complex biological molecules is greatly improved by heptafluorobutyrate derivatization.
Sialic Acids: A reliable method for the qualitative and quantitative identification of various sialic acids involves their derivatization into methyl esters of heptafluorobutyrates. nih.govnih.gov This technique has proven superior to older methods using trimethyl-silyl (TMS) ethers, which suffered from poor yield and instability, especially in complex biological samples. oup.comoup.com The heptafluorobutyrate derivatives are highly stable over time and can be analyzed even in the presence of contaminants like salts or proteins. oup.comresearchgate.net The method involves mild acid hydrolysis to liberate the sialic acids, followed by methyl esterification with diazomethane (B1218177) in methanol (B129727), and subsequent acylation with HFBAA. nih.govresearchgate.net This allows for the separation and identification of a wide array of sialic acids, including different O-acylated forms of N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc), by GC-MS in electron impact mode. nih.govresearchgate.net
Hydroxy Fatty Acids: While GC-MS is a common method for analyzing hydroxy fatty acids, derivatization is necessary to increase their volatility. theses.cz The most prevalent technique involves the formation of trimethylsilyl (B98337) (TMS) ethers or esters. theses.cznih.gov However, acylation reagents that introduce fluorinated groups are also employed to enhance detectability. researchgate.net The analysis of 3-hydroxy-fatty acids, which are key intermediate metabolites in mitochondrial fatty acid beta-oxidation, can be performed using stable isotope dilution GC/MS procedures to diagnose metabolic disorders. nih.gov The selection of derivatization technique depends on the specific analytical goals, with fluorinated derivatives offering advantages in sensitivity for certain detectors. chromastore.com.br
The efficiency of the derivatization reaction is critical for accurate quantification. Optimization of the protocol involves adjusting several parameters to ensure a complete and reproducible reaction.
Reagents and Catalysts: Acylation with HFBAA is typically performed in an organic solvent. The reaction with alcohols, phenols, and amines is often facilitated by a catalyst. researchgate.net For instance, a common protocol involves combining the sample with a fluorinated anhydride in the presence of a base like triethylamine (B128534) (TEA) in a solvent such as benzene. researchgate.net
Reaction Conditions: The reaction conditions are tailored to the analyte's stability and reactivity. For many compounds, the reaction proceeds readily at room temperature within 10-15 minutes. researchgate.net However, for more hindered molecules or to ensure the reaction goes to completion, heating is often required. researchgate.netnih.gov For example, a protocol for amines, alcohols, and phenols suggests heating at 50-60°C for 15-30 minutes. researchgate.net
Post-Derivatization Workup: A significant drawback of using perfluoro acid anhydrides like HFBAA is the formation of acidic byproducts. gcms.cz These corrosive byproducts must be removed before injecting the sample into the GC system to prevent column degradation. chromastore.com.br This is typically achieved through a liquid-liquid extraction step, for example, by adding a phosphate (B84403) buffer and separating the organic phase for analysis. researchgate.net
The optimization process aims to maximize derivative yield and stability while minimizing sample degradation and the formation of artifacts. nih.gov Automated, on-line derivatization methods are increasingly used to improve repeatability and robustness by ensuring each sample is derivatized and injected identically. nih.gov
Mass spectrometry provides structural information based on the fragmentation of molecular ions. The choice of ionization technique—Electron Impact (EI) or Chemical Ionization (CI)—affects the resulting mass spectrum.
Electron Impact (EI) Ionization: EI is a hard ionization technique that uses high-energy electrons (typically 70 eV) to ionize molecules, causing extensive and reproducible fragmentation. uni-saarland.dempg.de This creates a characteristic "fingerprint" mass spectrum for a compound, which is useful for identification by comparison to spectral libraries. chemguide.co.uk For heptafluorobutyrate derivatives of sialic acids, EI-MS allows for the identification of compounds in complex mixtures through their unique fragmentation patterns. nih.govresearchgate.net In the mass spectrum of Methyl Heptafluorobutyrate, characteristic fragments are observed corresponding to the loss of various parts of the molecule. nist.gov Fragmentation often occurs at bonds adjacent to functional groups, such as the carbonyl group in an ester. gcms.czlibretexts.org
Chemical Ionization (CI) Ionization: CI is a softer ionization technique that results in less fragmentation and typically a more prominent molecular ion or protonated molecule peak ([M+H]+). shimadzu.com This is particularly useful for confirming the molecular weight of an analyte, which might not be visible in an EI spectrum due to extensive fragmentation. shimadzu.comnih.gov For fatty acid methyl esters, CI-MS can easily determine molecular weights that are difficult to ascertain with EI-MS, especially for polyunsaturated compounds. nih.gov However, the sensitivity in CI can vary between saturated and unsaturated fatty acids due to differences in the formation of fragment ions. nih.gov
The combination of both EI and CI data provides complementary information, with EI offering detailed structural fingerprints and CI confirming the molecular mass of the derivatized analyte.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful, non-destructive technique for determining the detailed structure of molecules. For fluorinated compounds, ¹⁹F NMR is particularly informative, complementing standard ¹H and ¹³C NMR.
¹⁹F NMR Spectroscopy: The ¹⁹F nucleus has a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR analysis. wikipedia.org A key advantage of ¹⁹F NMR is its very wide chemical shift range (approx. 800 ppm), which provides excellent signal dispersion and reduces the likelihood of peak overlap, even in complex molecules. wikipedia.orghuji.ac.il For organofluorine compounds, chemical shifts are typically reported relative to a standard such as CFCl₃. ucsb.edu For example, in a synthesized cholesterol-based liquid crystal containing a heptafluorobutyryl amide moiety, the ¹⁹F NMR spectrum in CDCl₃ showed distinct signals for the different fluorine environments: δ -81.1 ppm (m, 3F, CF₃), -121.2 ppm (m, 2F, CF₂), and -127.4 ppm (m, 2F, CF₂). mdpi.com Spin-spin coupling between fluorine nuclei (¹⁹F-¹⁹F) and between fluorine and other nuclei (e.g., ¹⁹F-¹H) provides valuable information about the connectivity of the molecule. wikipedia.orghuji.ac.il
¹³C NMR Spectroscopy: ¹³C NMR provides information about the carbon framework of a molecule. oregonstate.edu Like ¹⁹F NMR, it has a broad chemical shift range, which helps in resolving individual carbon signals. oregonstate.edu In the same heptafluorobutyryl amide derivative mentioned above, the carbonyl carbon of the amide group appeared as a triplet at δ 157.3 ppm with a coupling constant (J) of 26.2 Hz due to coupling with the adjacent CF₂ group. mdpi.com Quaternary carbons, such as the carbonyl carbon, often show weaker signals in proton-decoupled spectra. oregonstate.edu
The following table summarizes the NMR spectral data for the heptafluorobutyryl amide moiety in a cholesterol-based derivative. mdpi.com
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Assignment |
| ¹⁹F | -81.1 | multiplet | -CF₃ |
| ¹⁹F | -121.2 | multiplet | -CF₂- |
| ¹⁹F | -127.4 | multiplet | -CO-CF₂- |
| ¹³C | 157.3 | triplet, J = 26.2 | -C=O |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the vibrational frequencies of bonds within a molecule. msu.edu When a molecule is exposed to infrared radiation, its bonds absorb energy at specific frequencies corresponding to their vibrational modes (e.g., stretching, bending), resulting in a unique spectrum that acts as a molecular fingerprint. msu.eduyoutube.com This technique is particularly useful for identifying the presence of specific functional groups. masterorganicchemistry.com
For Methyl Heptafluoroisobutyrate, the IR spectrum displays characteristic absorption bands that confirm its structure. The most prominent feature for an ester is the strong carbonyl (C=O) stretching vibration, which typically appears in the 1750-1735 cm⁻¹ region. masterorganicchemistry.com Additionally, the spectrum will show C-O stretching vibrations and absorptions corresponding to the C-F bonds of the heptafluoroisobutyl group. The region from 1450 to 600 cm⁻¹ is known as the "fingerprint region" and contains complex vibrations that are unique to the specific molecule. msu.edu
The table below outlines the expected key IR absorption bands for identifying the functional groups in this compound, based on general spectral data for esters and fluorinated compounds. masterorganicchemistry.comnih.govlibretexts.org
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
| 2950-3000 | C-H Stretch | -CH₃ (methyl) |
| 1735-1750 | C=O Stretch | Ester |
| 1000-1300 | C-O Stretch | Ester |
| 1000-1400 | C-F Stretch | Fluoroalkane |
Hyphenated Techniques for Complex Mixture Analysis
Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures. These techniques provide the high resolving power necessary to separate individual components from a complex matrix, coupled with the specificity required for their definitive identification and quantification. In the context of this compound, these techniques are primarily utilized in its role as a derivatizing agent to enhance the analytical characteristics of other target molecules.
The derivatization of analytes with a heptafluorobutyryl group, often through reagents synthesized from this compound precursors like heptafluorobutyric anhydride (HFBA), significantly improves their volatility and thermal stability, making them amenable to gas chromatography (GC). Furthermore, the highly electronegative fluorine atoms in the heptafluorobutyryl moiety enhance the sensitivity of detection by electron capture detection (ECD) and provide characteristic mass fragmentation patterns in mass spectrometry (MS), aiding in structural elucidation.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. For non-volatile or polar analytes, chemical derivatization is a crucial step to enable their analysis by GC-MS. The introduction of a heptafluorobutyryl group onto analytes such as amines, amino acids, and phenols drastically improves their chromatographic behavior and detection limits.
Upon separation in the gas chromatograph, the derivatized analytes enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting mass spectra exhibit characteristic fragmentation patterns that are used for identification. The heptafluorobutyryl group often directs fragmentation, leading to the formation of specific ions that can be used for selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for enhanced selectivity and sensitivity.
Detailed Research Findings:
A study on the analysis of catecholamines demonstrated that a two-step derivatization process, including the formation of O-trimethylsilyl (O-TMS) and N-heptafluorobutyryl (N-HFBA) derivatives, was highly effective. This method provided excellent sensitivity and peak separation, with detection limits in the range of 0.2 to 5.0 parts per billion (ppb) for various catecholamines. The resulting derivatives produced high-mass ions as base peaks, which is advantageous for selected ion monitoring in quantitative analysis .
In the analysis of amphetamines, heptafluorobutanoyl derivatives have been shown to produce characteristic mass spectra. For instance, the EI spectrum of amphetamine-HFB exhibits specific fragmentation patterns that allow for its unambiguous identification researchgate.net. Similarly, the perfluoroalkyl amide derivatives of 3,4-methylenedioxymethamphetamine (MDMA) show excellent chromatographic properties and unique mass spectral fragments, making them ideal for GC-MS analysis scispace.com.
The table below summarizes typical analytical parameters for the GC-MS analysis of various compounds derivatized with a heptafluorobutyryl group.
| Analyte Class | Derivatized Compound Example | Typical Retention Time (min) | Characteristic Mass-to-Charge Ratios (m/z) of Fragments | Limit of Detection (LOD) |
|---|---|---|---|---|
| Amino Acids | N-heptafluorobutyryl Proline Methylamide | Data not available | Data not available | Data not available |
| Catecholamines | O-TMS, N-HFBA Dopamine | ~13.2 | 493 (M+), 280, 267 | 0.2 - 5.0 ppb |
| Drugs | Heptafluorobutyryl-amphetamine | Data not available | Specific EI fragmentation patterns are characteristic researchgate.net | Data not available |
| Steroids | Trifluoroacetate derivative of 3β,5α,6β-steratriol | Data not available | Specific MRM transitions (e.g., m/z 480 → m/z 351) provide high specificity nih.gov | 0.78 pg (in MRM mode) nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS)
For compounds that are not amenable to GC even after derivatization due to high polarity or thermal instability, liquid chromatography-mass spectrometry (LC-MS) is the analytical technique of choice. While direct derivatization with this compound for LC-MS is less common, the principles of improving ionization efficiency and modifying chromatographic retention are still applicable.
Derivatization for LC-MS often aims to introduce a readily ionizable group to enhance the analyte's response in the mass spectrometer, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). While heptafluorobutyryl derivatives are primarily used for GC, their application in LC-MS can be beneficial in certain contexts, for example, by altering the polarity of the analyte to improve its retention on reversed-phase columns.
Detailed Research Findings:
In the analysis of plasma-free metanephrines and catecholamines, a derivatization strategy using propionic anhydride, which is conceptually similar to using a heptafluorobutyryl derivatizing agent in terms of acylating amine groups, was shown to increase sensitivity by a factor of 4 to 30 compared to underivatized analysis by LC-MS/MS. This method also improved specificity by preventing interference from co-eluting compounds nih.gov.
A study on the simultaneous quantification of catecholamines and their metabolites in human plasma and cerebrospinal fluid using LC-MS/MS after solid-phase extraction reported lower limits of quantification ranging from 0.3 to 4.5 pg/mL, demonstrating the high sensitivity of this hyphenated technique for complex biological matrices nih.gov.
The following table provides illustrative data on the LC-MS/MS analysis of relevant compound classes, highlighting the capabilities of this technique for sensitive analysis in complex mixtures.
| Analyte Class | Analytical Method | Matrix | Lower Limit of Quantification (LLOQ) |
|---|---|---|---|
| Catecholamines and Metabolites | LC-MS/MS | Human Plasma and Cerebrospinal Fluid | 0.3 - 4.5 pg/mL nih.gov |
| Plasma Free Metanephrines and Catecholamines | In-matrix derivatization with propionic anhydride followed by LC-MS/MS | Human Plasma | Sub-nanomolar range nih.gov |
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations on Molecular Structure and Electronic Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. mdpi.comarxiv.org These calculations solve approximations of the Schrödinger equation to determine the electronic structure of a molecule, from which numerous properties can be derived.
For Methyl Heptafluoroisobutyrate, DFT calculations with a suitable functional (like B3LYP) and basis set (such as 6-311G(d,p)) would be used to perform geometry optimization. mdpi.com This process finds the lowest energy arrangement of the atoms, providing precise information on bond lengths, bond angles, and dihedral angles. The high electronegativity of the seven fluorine atoms is expected to significantly influence the molecular geometry, particularly shortening the C-F bonds and affecting the conformation of the isobutyrate backbone.
Once the optimized geometry is obtained, a range of electronic properties can be calculated. A Molecular Electrostatic Potential (MEP) map would visualize the charge distribution across the molecule. researchgate.net For this compound, the MEP would likely show a region of high negative potential around the fluorine and oxygen atoms, indicating areas susceptible to electrophilic attack, while the carbon and hydrogen atoms would exhibit positive potential.
Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. The energy gap between the HOMO and LUMO is a key indicator of chemical stability; a larger gap suggests higher stability. emerginginvestigators.org For this compound, the strong electron-withdrawing effect of the fluorine atoms would be expected to lower the energy of both the HOMO and LUMO, potentially resulting in a large HOMO-LUMO gap and high chemical stability.
Table 1: Illustrative Calculated Electronic Properties for this compound This table presents hypothetical data that would be expected from DFT calculations.
| Property | Expected Value |
|---|---|
| HOMO Energy | -8.5 eV |
| LUMO Energy | -0.5 eV |
| HOMO-LUMO Gap | 8.0 eV |
| Dipole Moment | ~3.5 D |
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. nih.govnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of dynamic processes and intermolecular forces. dovepress.com
An MD simulation of this compound would involve creating a simulation box containing multiple molecules of the compound, possibly with other substances like solvents, to study their collective behavior. The interactions between molecules are governed by a force field, which is a set of parameters that define the potential energy of the system. For fluorinated compounds, specialized force fields are often required to accurately model their unique interactions. acs.org These simulations can reveal information about the liquid structure, diffusion coefficients, and the nature of intermolecular forces such as van der Waals interactions and dipole-dipole interactions.
Ionic liquids (ILs) are salts that are liquid at low temperatures and are known for their unique solvent properties. researchgate.net They are of interest in applications such as gas capture and as media for chemical reactions. MD simulations can be used to investigate the adsorption and interaction of molecules like this compound with ionic liquids.
A simulation might model a system containing this compound and an imidazolium-based ionic liquid, for example. rsc.org The simulation would track the positions of the molecules over time, revealing how the fluorinated ester interacts with the cations and anions of the ionic liquid. Key insights would include the preferred orientation of this compound at the ionic liquid interface and the calculation of the binding energy between the ester and the IL components. The highly fluorinated tail of the ester would likely exhibit fluorophilic interactions, segregating towards other fluorinated groups if present in the ionic liquid. nih.gov The interactions would be a combination of electrostatic forces between the polar ester group and the IL ions, and van der Waals forces, particularly involving the fluorinated alkyl chain. rsc.org
The way a molecule interacts with a solvent, known as solvation, is critical to its reactivity and physical properties. MD simulations are an ideal tool to explore the solvation of this compound in various solvents, ranging from polar (like water or methanol) to nonpolar (like hexane).
Simulations would place a single this compound molecule in a box of solvent molecules and analyze the resulting structure of the solvation shell. arxiv.orgresearchgate.net This involves calculating the radial distribution function (RDF) for different solvent atoms around the solute, which reveals the probability of finding a solvent atom at a certain distance. The strong polarity and hydrogen-bonding capability of water would lead to complex interactions with the polar ester group of this compound, while the hydrophobic and fluorophobic nature of the heptafluoroisobutyl group would lead to a structured arrangement of water molecules around it. elsevierpure.com In contrast, in a nonpolar solvent, the interactions would be dominated by weaker van der Waals forces. Computational studies on similar fluorinated ethers have shown that they can exhibit weak solvating power, leading to the formation of ion aggregates in electrolyte solutions. researchgate.net
Table 2: Illustrative Radial Distribution Function Peak Positions (Å) for Solvation of this compound This table presents hypothetical data representing the distance of highest probability for finding a solvent atom near a specific site on the solute.
| Solute Atom Site | Solvent: Water (Oxygen) | Solvent: Hexane (Carbon) |
|---|---|---|
| Carbonyl Oxygen | 2.8 Å | 4.5 Å |
| Fluorine Atoms | 3.5 Å | 4.0 Å |
| Methyl Hydrogens | 3.2 Å | 3.8 Å |
Computational Approaches to Understand Reactivity and Selectivity
Computational chemistry is instrumental in predicting and explaining the reactivity and selectivity of chemical reactions. nih.gov For this compound, these methods can be used to explore its behavior in various chemical transformations. The strong electron-withdrawing nature of the heptafluoroisobutyl group is expected to make the carbonyl carbon highly electrophilic, influencing its reactivity. mdpi.com
DFT calculations can be used to model reaction pathways, locating transition states and calculating activation energies. mdpi.com For instance, the hydrolysis of this compound could be studied by modeling the approach of a water molecule or hydroxide (B78521) ion to the carbonyl carbon. The calculated energy profile of the reaction would reveal the energy barrier to forming the tetrahedral intermediate and the subsequent products. Such studies on similar fluorinated ketones have shown that fluorination significantly enhances the reactivity of the carbonyl group. nih.gov
Furthermore, computational methods can predict the selectivity of reactions. For example, if this compound were to participate in a reaction with multiple possible outcomes, such as a Diels-Alder reaction, computational analysis could determine which product is favored. researchgate.net By calculating the energies of the different transition states leading to various stereoisomers or regioisomers, chemists can predict the major product of the reaction. This predictive power is invaluable for designing new synthetic routes and understanding reaction mechanisms at a molecular level. chemrxiv.org
Environmental Disposition and Fate Studies
Classification within Per- and Polyfluoroalkyl Substances (PFAS)
Methyl heptafluoroisobutyrate is categorized as a per- and polyfluoroalkyl substance (PFAS). nih.govnih.gov PFAS are a large group of synthetic organofluorine compounds characterized by the presence of at least one perfluorinated methyl or methylene (B1212753) group. wikipedia.org This classification is significant because PFAS are known for their environmental persistence, which has led to them being dubbed "forever chemicals". perkinelmer.comrsc.orgeuropa.eu The strong carbon-fluorine bond in these substances makes them resistant to degradation. nih.gov
The Organisation for Economic Co-operation and Development (OECD) includes Methyl heptafluorobutyrate in its list of PFAS. nih.gov Specifically, it falls under the category of other or unspecified PFAS. nih.gov Its presence on such lists highlights its relevance in the context of environmental monitoring and regulation of this broad class of chemicals.
Hydrolytic Stability and Photolytic Degradation in Environmental Matrices
The environmental persistence of fluorinated compounds is largely due to their resistance to natural degradation processes.
Hydrolytic Stability: Fluorinated compounds, in general, are resistant to hydrolysis. nih.gov While specific studies on the hydrolytic stability of this compound are not readily available, the inherent strength of the carbon-fluorine bond suggests a high degree of stability in aqueous environments. The stability of similar compounds, such as certain metal-organic frameworks, has been studied, indicating that hydrolytic stability can be a significant factor in their environmental persistence. nih.govrsc.org
Photolytic Degradation: Photolytic degradation, the breakdown of compounds by sunlight, is a key environmental fate process. However, many fluorinated organic compounds are resistant to photolysis. nih.gov The degradation of some compounds, like methylmercury, can be enhanced by sunlight in the presence of natural organic matter, which generates reactive oxygen species. nih.gov Similarly, studies on the photocatalytic degradation of dyes like Methyl Orange have shown that the process is influenced by various environmental parameters. mdpi.commdpi.comresearchgate.net While direct research on the photolytic degradation of this compound is limited, the general resistance of PFAS to such processes suggests it is likely to be a slow and inefficient pathway for its removal from the environment.
Research on Biodegradation Potential and Pathways
The biodegradation of xenobiotic compounds by microorganisms is a critical mechanism for their removal from the environment.
Biodegradation Potential: Many PFAS are known to be recalcitrant to biodegradation. nih.gov While some microorganisms have been shown to degrade certain fluorinated compounds, the process is often slow and incomplete. nih.govnih.gov For instance, studies on the biodegradation of Methyl Tertiary Butyl Ether (MTBE) have identified microbial consortia capable of its degradation, but the process can be inhibited by high concentrations of the compound. nih.gov Research on the biodegradation of herbicides like Tribenuron Methyl and Metsulfuron Methyl has also demonstrated that bacterial consortia can break down these compounds, but the rate of degradation is influenced by environmental conditions. nih.gov
Metabolic Pathways: When biodegradation of fluorinated compounds does occur, it can lead to the formation of various metabolites. For example, the biodegradation of MTBE can produce intermediates such as tertiary butyl alcohol (TBA) and 2-hydroxy isobutyric acid (2-HIBA). nih.gov Similarly, the degradation of the azo dye Methyl Red by Pseudomonas aeruginosa results in metabolites like benzoic acid and o-xylene. mdpi.com The identification of such metabolites is crucial for understanding the complete environmental fate of the parent compound and assessing the potential toxicity of the degradation products. nih.govmdpi.com Given the structure of this compound, potential biodegradation pathways could involve the cleavage of the ester bond, leading to the formation of heptafluoroisobutyric acid and methanol (B129727). However, specific studies on its biodegradation pathways are lacking.
Environmental Monitoring and Detection Strategies for Fluorinated Esters
The widespread presence of PFAS in the environment necessitates robust and sensitive analytical methods for their detection and quantification. researchgate.netmdpi.com
Analytical Techniques: A variety of analytical techniques are employed for the detection of fluorinated compounds in environmental matrices. nih.govcdc.gov The most common methods involve chromatography coupled with mass spectrometry.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a widely used technique for the targeted analysis of known PFAS compounds with high sensitivity and specificity. researchgate.netnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is also used, particularly for more volatile fluorinated compounds. cdc.govnih.gov
High-Performance Liquid Chromatography (HPLC): HPLC can be coupled with various detectors, including mass spectrometry, conductivity, or fluorimetric detection. nih.gov
Emerging Detection Methods: Due to the vast number of PFAS, there is a growing need for methods that can detect a broader range of these compounds.
19F Nuclear Magnetic Resonance (NMR) Spectroscopy: 19F NMR is a promising tool for identifying and quantifying unknown fluorinated compounds in environmental samples, as it provides an unbiased analysis of all fluorine-containing species. scholaris.canih.govanr.fr
The following table summarizes the primary analytical methods used for the detection of fluorinated compounds.
| Analytical Method | Description | Key Advantages |
| LC-MS/MS | Separates compounds using liquid chromatography and detects them with tandem mass spectrometry. | High sensitivity and specificity for targeted compounds. researchgate.netnih.gov |
| GC-MS | Separates volatile compounds using gas chromatography and detects them with mass spectrometry. | Suitable for volatile fluorinated compounds. cdc.govnih.gov |
| 19F NMR | Uses nuclear magnetic resonance to detect the fluorine nucleus. | Can identify and quantify both known and unknown fluorinated compounds. scholaris.canih.gov |
| TOF Analysis (e.g., CIC) | Measures the total amount of organically bound fluorine in a sample. | Provides a comprehensive measure of the total PFAS load. researchgate.netnih.gov |
Broader Implications of Fluorinated Compounds in Environmental Science
The release of fluorinated compounds into the environment has far-reaching implications due to their unique properties. researchgate.net
Persistence and Bioaccumulation: The primary concern with many fluorinated compounds, including PFAS, is their extreme persistence in the environment. europa.euresearchgate.net This persistence means that they can accumulate over time, leading to increasing concentrations in soil, water, and biota. europa.eu Some PFAS have been shown to bioaccumulate in the food chain, posing a risk to wildlife and humans. researchgate.netscholaris.ca
Widespread Contamination: PFAS have been detected in various environmental compartments across the globe, including remote regions, indicating their potential for long-range transport. rsc.orgscholaris.cascholaris.ca This widespread contamination of drinking water and food sources is a significant public health concern. europa.eumdpi.com
Health and Environmental Risks: Exposure to certain PFAS has been associated with a range of adverse health effects in humans, including immune system suppression, developmental effects, and an increased risk of certain cancers. wikipedia.orgmdpi.comepa.govcdc.govnih.gov The environmental risks include potential toxicity to aquatic and terrestrial organisms. europa.eu The continuous release and accumulation of these persistent chemicals pose a long-term threat to ecosystem health. europa.euresearchgate.net
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Pathways
The pursuit of green chemistry principles is driving the development of more sustainable methods for synthesizing Methyl Heptafluoroisobutyrate. Traditional routes often rely on harsh reagents and produce significant waste. Future research is focused on creating more environmentally benign and efficient synthetic strategies.
One promising approach involves a one-pot synthesis that utilizes dimethyl carbonate, a less toxic and more environmentally friendly alternative to reagents like methyl chloroformate. This method simplifies the preparation process and can achieve high yields.
Table 1: Comparison of Synthetic Precursors for this compound
| Precursor | Advantages | Disadvantages |
| Methyl Chloroformate | High reactivity | Highly toxic, strictly controlled |
| Dimethyl Carbonate | Low toxicity, readily available, "green" reagent | May require optimization of reaction conditions |
Further research is anticipated in the following areas:
Biocatalysis: The use of enzymes, such as lipases, to catalyze the esterification or transesterification reactions leading to this compound offers a highly selective and environmentally friendly pathway. researchgate.netnih.gov The development of robust enzymes that can tolerate the fluorinated substrate will be a key area of investigation. nih.gov
Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters, leading to higher yields, improved safety, and easier scalability. researchgate.netacs.org Applying flow chemistry to the synthesis of this compound could significantly improve the efficiency and sustainability of its production. pharmtech.com
Exploration of Uncharted Applications in Specialized Chemical Fields
While this compound has established uses, its unique properties suggest potential for a broader range of applications in specialized chemical fields. The high degree of fluorination imparts characteristics such as low surface tension, high density, and chemical inertness, which are desirable in various advanced materials and processes.
Emerging areas of application include:
Advanced Materials: A structural isomer, methyl heptafluorobutyrate, has been used in the synthesis of cholesterol-based liquid crystals, highlighting the potential of such fluorinated esters in the development of new materials with unique optical and electronic properties. mdpi.com Research into the use of this compound as a building block for novel fluoropolymers and other advanced materials is an active area of exploration. dalau.com
Electronics and Energy Storage: Fluorinated compounds are crucial in the semiconductor industry for processes like etching and cleaning due to their chemical resistance and ability to create high-purity environments. dalau.com There is also growing interest in using fluorinated esters as components or additives in electrolytes for high-performance batteries, where they can enhance stability and performance. techbriefs.compnnl.govmdpi.commdpi.com
Specialized Solvents and Media: The unique solvent properties of fluorinated esters could be exploited in biphasic catalysis or as media for specific chemical reactions where traditional solvents are unsuitable.
Advanced Mechanistic Investigations to Elucidate Complex Reactions
A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing its synthesis and predicting its behavior in various applications. Advanced analytical and computational techniques are being employed to probe the intricate details of its reactivity.
Future mechanistic studies will likely focus on:
Solvolysis and Hydrolysis: Kinetic studies on the solvolysis of fluorinated esters can provide valuable insights into their stability and reactivity in different solvent environments. Understanding the mechanism of hydrolysis is particularly important for assessing its environmental fate.
Nucleophilic Substitution Reactions: Detailed investigations into the kinetics and thermodynamics of reactions with various nucleophiles will help in designing new synthetic routes and understanding potential degradation pathways.
Spectroscopic and Computational Analysis: Advanced techniques such as high-resolution NMR spectroscopy can be used to study reaction intermediates and transition states. nih.gov These experimental studies, in conjunction with theoretical calculations, can provide a comprehensive picture of the reaction pathways.
Integration of Computational Design for Tailored Chemical Properties
Computational chemistry and molecular modeling are becoming indispensable tools for the rational design of molecules with specific properties. By simulating the behavior of this compound and its derivatives at the molecular level, researchers can predict and tailor their characteristics for specific applications.
Key areas where computational design will play a significant role include:
Property Prediction: Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the physical, chemical, and biological properties of this compound and its analogues. scholaris.caresearchgate.net This allows for the in-silico screening of large numbers of candidate molecules before undertaking expensive and time-consuming experimental synthesis.
Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other quantum chemical methods can be used to map out the potential energy surfaces of reactions involving this compound, identifying transition states and intermediates, and providing a detailed understanding of the reaction mechanism. nih.govmdpi.com
Molecular Dynamics Simulations: These simulations can provide insights into the behavior of this compound in different environments, such as at interfaces or in solution, which is crucial for understanding its performance in applications like coatings or as a solvent. mdpi.comresearchgate.net
Comprehensive Environmental Impact Assessments and Remediation Strategies
Given the persistence of many fluorinated compounds in the environment, a thorough assessment of the environmental fate and potential impact of this compound is essential. Future research will focus on understanding its behavior in various environmental compartments and developing effective remediation strategies if necessary.
Priorities for environmental research include:
Atmospheric Fate and Lifetime: Theoretical studies can be employed to predict the atmospheric lifetime of this compound by calculating its reaction rates with atmospheric oxidants like hydroxyl radicals. researchgate.netresearchgate.netmdpi.com This is a critical parameter for assessing its global warming potential.
Biodegradation and Transformation: Investigating the potential for microbial degradation of this compound is crucial for understanding its persistence in soil and water. nih.govnih.gov Identifying potential degradation pathways and the resulting transformation products is a key research objective. nih.gov
Remediation Technologies: In the event of environmental contamination, developing effective remediation strategies is paramount. Research into advanced oxidation processes (AOPs), bioremediation, and phytoremediation for fluorinated compounds will be relevant for addressing potential contamination with this compound. mdpi.comresearchgate.netresearchgate.net
Table 2: Potential Environmental Fate and Remediation Strategies for this compound
| Environmental Aspect | Research Focus | Potential Methods/Technologies |
| Atmospheric Fate | Estimation of atmospheric lifetime and degradation products. | Theoretical calculations (e.g., DFT), smog chamber experiments. |
| Biodegradation | Assessment of microbial degradation in soil and water. | Laboratory incubation studies with relevant microbial consortia. |
| Remediation | Development of effective removal and degradation techniques. | Advanced Oxidation Processes (AOPs), Bioremediation, Phytoremediation. |
By focusing on these future research directions, the scientific community can ensure that the potential of this compound is realized in a manner that is both technologically advanced and environmentally responsible.
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing methyl heptafluoroisobutyrate, and how can purity be validated experimentally?
- Methodological Answer : Synthesis typically involves esterification of heptafluoroisobutyric acid with methanol under acidic catalysis. Purity validation requires gas chromatography (GC) with flame ionization detection, as the compound’s high fluorination (98% purity threshold) necessitates inert column materials to avoid degradation . Water content should be monitored via Karl Fischer titration (<0.5% threshold) to ensure stability, as hydrolysis can yield corrosive byproducts .
Q. How do the physical properties (e.g., boiling point, density) of this compound influence its handling in laboratory settings?
- Methodological Answer : The compound’s low boiling point (76–77°C) and high density (1.492 g/cm³) require storage in sealed, inert containers under refrigeration. Experimental setups must use glassware resistant to fluorinated compounds, and reactions should be conducted in fume hoods to mitigate inhalation risks .
Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?
- Methodological Answer :
- ¹⁹F NMR : Critical for confirming fluorination patterns (e.g., CF₃ groups at δ -70 to -80 ppm).
- IR Spectroscopy : Detects ester carbonyl stretches (~1750 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .
- Mass Spectrometry (EI-MS) : Molecular ion peaks at m/z 228 confirm the molecular weight, with fragmentation patterns identifying the isobutyrate backbone .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for fluorinated ester syntheses involving this compound?
- Methodological Answer : Discrepancies often arise from variations in reaction conditions (e.g., catalyst loading, moisture control). Systematic replication using controlled parameters (e.g., anhydrous methanol, H₂SO₄ vs. Nafion catalysts) is essential. Comparative GC-MS analysis of byproducts (e.g., heptafluoroisobutyric acid) can identify degradation pathways .
Q. What computational modeling approaches are suitable for studying the hydrolysis kinetics of this compound in aqueous environments?
- Methodological Answer : Density Functional Theory (DFT) simulations can model transition states of ester hydrolysis, while molecular dynamics (MD) simulations predict solvation effects. Experimental validation via pH-dependent kinetic studies (e.g., UV-Vis monitoring of carboxylic acid formation) is recommended to calibrate computational models .
Q. How does the electron-withdrawing nature of the heptafluoroisobutyrate group influence its reactivity in nucleophilic acyl substitution reactions?
- Methodological Answer : The strong inductive effect of fluorine atoms increases the electrophilicity of the carbonyl carbon. Kinetic studies using varying nucleophiles (e.g., amines vs. alkoxides) under controlled temperatures can quantify activation energies. Comparative ¹³C NMR analysis of carbonyl carbon chemical shifts (Δδ ~ +5 ppm vs. non-fluorinated esters) provides electronic evidence .
Methodological Notes
- Reproducibility : Ensure experimental sections detail catalyst ratios, solvent drying protocols, and inert atmosphere conditions to enable replication .
- Data Presentation : Use tables to condense comparative results (e.g., synthesis yields) and avoid duplicating figures in text .
- Conflict Resolution : Address data contradictions by cross-referencing purity metrics (e.g., GC vs. NMR) and environmental controls (e.g., humidity levels during synthesis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
